![molecular formula C34H30S4 B14372703 1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene CAS No. 91900-07-1](/img/structure/B14372703.png)
1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrakis(benzylthio)benzene is an organic compound characterized by a benzene ring substituted with four benzylthio groups at the 1, 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(benzylthio)benzene can be synthesized through a multi-step process involving the introduction of benzylthio groups to a benzene ring. One common method involves the reaction of 1,2,4,5-tetrabromobenzene with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,2,4,5-tetrakis(benzylthio)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(benzylthio)benzene undergoes various chemical reactions, including:
Oxidation: The benzylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio groups, yielding a simpler benzene derivative.
Substitution: The benzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives with fewer substituents.
Substitution: Compounds with different functional groups replacing the benzylthio groups.
Scientific Research Applications
1,2,4,5-Tetrakis(benzylthio)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks and other advanced materials due to its ability to form stable complexes with metals.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Electronics: Due to its unique electronic properties, it is explored for use in organic electronic devices.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis(benzylthio)benzene involves its ability to interact with other molecules through its benzylthio groups. These groups can participate in various chemical reactions, such as coordination with metal ions or acting as nucleophiles in substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with carboxyphenyl groups instead of benzylthio groups.
1,2,4,5-Tetrakis(methylthio)benzene: Similar but with methylthio groups instead of benzylthio groups.
Uniqueness
1,2,4,5-Tetrakis(benzylthio)benzene is unique due to the presence of benzylthio groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with metals or other organic molecules.
Properties
CAS No. |
91900-07-1 |
|---|---|
Molecular Formula |
C34H30S4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(benzylsulfanyl)benzene |
InChI |
InChI=1S/C34H30S4/c1-5-13-27(14-6-1)23-35-31-21-33(37-25-29-17-9-3-10-18-29)34(38-26-30-19-11-4-12-20-30)22-32(31)36-24-28-15-7-2-8-16-28/h1-22H,23-26H2 |
InChI Key |
GAFMZZYRUXCJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
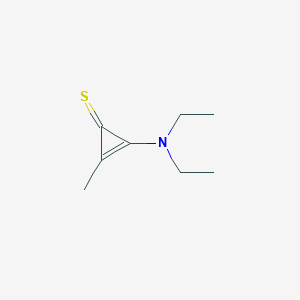
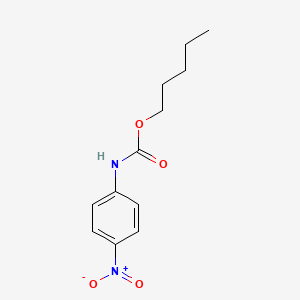
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
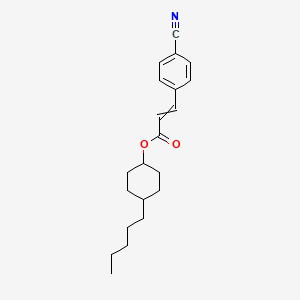
![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
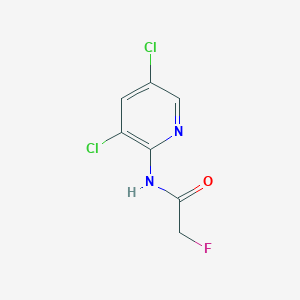
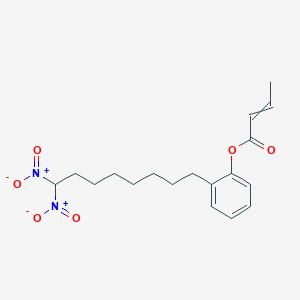
![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)
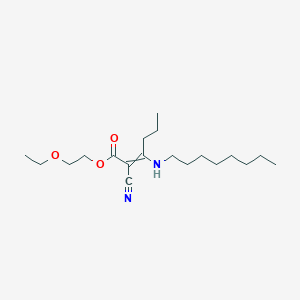
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

